molecular formula C17H17NO7S B2434742 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1795301-10-8

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2434742
CAS No.: 1795301-10-8
M. Wt: 379.38
InChI Key: DPPNZWQVEUAHJP-UHFFFAOYSA-N
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Description

4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a complex synthetic intermediate designed for advanced chemical and pharmaceutical research. This compound features a unique molecular architecture that incorporates a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety linked to a 6-methyl-2H-pyran-2-one group via an azetidine spacer. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities . The sulfonamide functional group is a common pharmacophore that can contribute to target binding and potency in drug discovery efforts . This reagent is intended for use as a key building block in the synthesis of novel chemical entities, particularly for researchers investigating protease inhibition, kinase modulation, or other biological pathways where such complex heterocyclic systems are relevant. Its structure suggests potential as a precursor for developing enzyme inhibitors or receptor modulators. As a specialized research chemical, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-11-6-12(7-17(19)24-11)25-13-9-18(10-13)26(20,21)14-2-3-15-16(8-14)23-5-4-22-15/h2-3,6-8,13H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPNZWQVEUAHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring, the introduction of the sulfonyl group, and the coupling with the pyranone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, possibly acting as an inhibitor or modulator of specific biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 6-Acetyl-1,4-benzodioxane
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Uniqueness

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a notable member of the pyranone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described with the following identifiers:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₇S
  • Molecular Weight : 407.42 g/mol

The structure features a pyranone core substituted with a sulfonamide group derived from 2,3-dihydro-1,4-benzodioxine, which is significant for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases. Notably:

  • Acetylcholinesterase (AChE) : The compound has shown promising inhibitory activity against AChE, which is crucial in the treatment of Alzheimer's disease. AChE inhibitors help increase acetylcholine levels in the brain, potentially improving cognitive function.
    • IC50 Values : Compounds similar to this one have demonstrated IC50 values ranging from 0.63 µM to 21.25 µM against AChE, indicating strong potency compared to standard references .

Antibacterial Activity

The antibacterial properties of compounds related to this structure have been evaluated against various bacterial strains:

  • Tested Strains : Salmonella typhi, Bacillus subtilis, and others.
  • Results : Compounds exhibited moderate to strong antibacterial activity. For instance, certain derivatives showed IC50 values as low as 2.14 µM against S. typhi, suggesting significant potential for therapeutic applications in treating bacterial infections .

Other Biological Activities

In addition to enzyme inhibition and antibacterial activity, research indicates that similar compounds may exhibit:

  • Antioxidant Properties : This class of compounds has been noted for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of the parent compound and evaluated their biological activities:

CompoundAChE Inhibition (IC50 µM)Antibacterial Activity (IC50 µM)
Compound A0.632.14
Compound B1.216.28
Compound C6.2821.25

This table illustrates the comparative efficacy of synthesized compounds against AChE and selected bacterial strains .

Case Study 2: Mechanistic Studies

Docking studies have elucidated the interaction mechanisms between this compound and target enzymes:

  • Binding Affinity : High binding affinity was observed with active sites of AChE, suggesting effective competitive inhibition.
  • BSA Binding Studies : The binding interactions with bovine serum albumin (BSA) were assessed to understand pharmacokinetics better; strong binding was noted, indicating good bioavailability potential for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with pyran-2-one derivatives. For example, sulfonylation reactions often use 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling with azetidine-3-ol derivatives can proceed via nucleophilic substitution or Mitsunobu reactions. Purification is achieved through recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Essential techniques include:
  • NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., 1^1H and 13^{13}C NMR in DMSO-d6_6 or CDCl3_3).
  • IR spectroscopy : To identify functional groups like sulfonyl (S=O, ~1350–1150 cm1^{-1}) and ester (C=O, ~1700 cm1^{-1}).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • Melting point analysis : To assess purity (e.g., 175–177°C for analogous compounds) .

Q. What preliminary biological assays are recommended for initial pharmacological screening?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme inhibition studies : Target enzymes relevant to sulfonamide derivatives (e.g., carbonic anhydrase or kinases).
  • Cytotoxicity assays : Use cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
  • Antihepatotoxic activity : Inspired by structurally related benzodioxine derivatives, employ CCl4_4-induced hepatotoxicity models in primary hepatocytes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile) to reduce byproducts .
  • Temperature control : Optimize reflux conditions (e.g., 80–100°C for sulfonylation) to balance reaction rate and decomposition .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
  • Example : A solvent-free synthesis of a related benzodioxine derivative achieved 75% yield under reflux for 10 hours .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :
  • Controlled replication : Repeat synthesis and characterization under identical conditions (solvent, temperature, instrument calibration).
  • Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., 2,3-dihydro-1,4-benzodioxine sulfonamides).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or stereochemical ambiguities .

Q. What computational strategies are suitable for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Molecular docking : Screen against targets like sulfonamide-binding enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., sulfonyl group electron-withdrawing capacity) with bioactivity data.
  • DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of benzodioxine-sulfonamide hybrids?

  • Methodological Answer :
  • Meta-analysis : Compile data from peer-reviewed studies (excluding non-validated sources like BenchChem) to identify trends.
  • Experimental validation : Re-test disputed activities using standardized protocols (e.g., fixed cell lines and IC50_{50} determination).
  • Contextual factors : Account for variables like assay pH, solvent (DMSO concentration), and incubation time .

Experimental Design Recommendations

Q. What statistical approaches are optimal for pharmacological dose-response studies?

  • Methodological Answer :
  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values.
  • Replication : Use ≥3 biological replicates with technical triplicates to ensure reproducibility.
  • Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .

Synthesis Optimization Table

ParameterExample from LiteratureOptimization Strategy
SolventDimethylformamide (DMF) Replace with acetonitrile
Reaction Time10 hours (reflux) Reduce using microwave assistance
CatalystNone Test TBAB for phase-transfer
Yield75% Target >85% via gradient screening

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